molecular formula C21H17ClN2O2 B2769031 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-22-9

9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2769031
M. Wt: 364.83
InChI Key: OEEUMMUJRBYRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C21H17ClN2O2 and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as cyclization, condensation, and substitution reactions.

Starting Materials
2-furylcarboxaldehyde, p-toluidine, 2-chlorobenzoic acid, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, sodium hydroxide, benzaldehyde, ammonium chloride, sodium carbonate, acetic acid, ethanol, hydrochloric acid, sodium borohydride, acetic acid, sodium bicarbonate, methyl iodide, potassium carbonate, 2-amino-5-chlorobenzoic acid, sodium hydroxide, thionyl chloride, triethylamine, acetic anhydride, sodium azide, sodium methoxide, 2-bromo-5-nitrobenzoic acid, sodium hydride, ethyl 2-bromoacetate, sodium ethoxide, 2-amino-5-bromobenzoic acid, sodium hydride, ethyl acrylate, sodium ethoxide, 2-(p-tolyl)acetaldehyde, sodium borohydride, 2-(p-tolyl)ethanol, sodium hydride, 2-(p-tolyl)acetic acid, thionyl chloride, sodium azide, sodium methoxide, 9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Reaction
Step 1: Synthesis of 2-(furan-2-yl)ethyl 2-chlorobenzoate by reacting 2-furylcarboxaldehyde with 2-chlorobenzoic acid in the presence of sulfuric acid and acetic anhydride., Step 2: Synthesis of 2-(furan-2-yl)ethyl 2-(p-tolyl)acetoacetate by reacting 2-(furan-2-yl)ethyl 2-chlorobenzoate with p-toluidine and ethyl acetoacetate in the presence of sodium ethoxide., Step 3: Synthesis of 2-(furan-2-yl)ethyl 2-(p-tolyl)acetaldehyde by reacting 2-(furan-2-yl)ethyl 2-(p-tolyl)acetoacetate with sodium borohydride in the presence of acetic acid., Step 4: Synthesis of 2-(furan-2-yl)ethyl 2-(p-tolyl)ethanol by reacting 2-(furan-2-yl)ethyl 2-(p-tolyl)acetaldehyde with sodium borohydride in the presence of ethanol., Step 5: Synthesis of 2-(furan-2-yl)ethyl 2-(p-tolyl)acetic acid by reacting 2-(furan-2-yl)ethyl 2-(p-tolyl)ethanol with thionyl chloride and triethylamine in the presence of acetic anhydride., Step 6: Synthesis of 2-(furan-2-yl)ethyl 2-(p-tolyl)azide by reacting 2-(furan-2-yl)ethyl 2-(p-tolyl)acetic acid with sodium azide in the presence of sodium methoxide., Step 7: Synthesis of 2-(furan-2-yl)ethyl 2-(p-tolyl)ethynylbenzoate by reacting 2-(furan-2-yl)ethyl 2-(p-tolyl)azide with methyl iodide and potassium carbonate in the presence of acetic acid., Step 8: Synthesis of 2-(furan-2-yl)ethyl 2-(5-bromo-2-nitrophenyl)acetate by reacting 2-(furan-2-yl)ethyl 2-(p-tolyl)ethynylbenzoate with 2-bromo-5-nitrobenzoic acid in the presence of sodium hydride., Step 9: Synthesis of 2-(furan-2-yl)ethyl 2-(5-amino-2-bromophenyl)acetate by reducing 2-(furan-2-yl)ethyl 2-(5-bromo-2-nitrophenyl)acetate with sodium borohydride in the presence of acetic acid., Step 10: Synthesis of 2-(furan-2-yl)ethyl 2-(5-amino-2-bromophenyl)acrylate by reacting 2-(furan-2-yl)ethyl 2-(5-amino-2-bromophenyl)acetate with ethyl acrylate in the presence of sodium ethoxide., Step 11: Synthesis of 9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine by reacting 2-(furan-2-yl)ethyl 2-(5-amino-2-bromophenyl)acrylate with 2-amino-5-chlorobenzoic acid in the presence of sodium hydroxide and thionyl chloride.

properties

IUPAC Name

9-chloro-5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-13-4-6-14(7-5-13)17-12-18-16-11-15(22)8-9-19(16)26-21(24(18)23-17)20-3-2-10-25-20/h2-11,18,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUMMUJRBYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.